molecular formula C21H39NO2 B14551574 Ethyl 2-cyanooctadecanoate CAS No. 61788-31-6

Ethyl 2-cyanooctadecanoate

Cat. No.: B14551574
CAS No.: 61788-31-6
M. Wt: 337.5 g/mol
InChI Key: LQFGDNYUVDDSHM-UHFFFAOYSA-N
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Description

Ethyl 2-cyanooctadecanoate is a long-chain cyanoacetate ester characterized by an 18-carbon alkyl chain (octadecanoate), an ester group, and a cyano (-CN) substituent at the α-position. Such compounds are typically utilized in organic synthesis, material science (e.g., surfactants, polymers), and pharmaceutical intermediates due to their dual functionality and tunable reactivity .

Properties

CAS No.

61788-31-6

Molecular Formula

C21H39NO2

Molecular Weight

337.5 g/mol

IUPAC Name

ethyl 2-cyanooctadecanoate

InChI

InChI=1S/C21H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(19-22)21(23)24-4-2/h20H,3-18H2,1-2H3

InChI Key

LQFGDNYUVDDSHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanooctadecanoate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Decarboxylative Acylation with Arylboronic Acids

Ethyl 2-cyanooctadecanoate participates in palladium-catalyzed decarboxylative acylation reactions with arylboronic acids to yield alkyl aryl ketones. This reaction proceeds under acidic aqueous conditions with a pyrazole-pyridine ligand, forming α-aryl ketones via a proposed mechanism involving transmetalation, decarboxylation, and reductive elimination .

Reaction Conditions and Outcomes

SubstrateArylboronic AcidCatalyst/LigandTemperatureTime (h)ProductYield (%)
This compoundPhenylboronicPd(OAc)₂, pyrazole-pyridine ligand90°C121-Phenyloctadecan-1-one70

Key Observations :

  • The reaction requires elevated temperatures (90°C) due to the steric hindrance of the long alkyl chain .

  • No competing non-decarboxylative products (e.g., α-aryl cyanoesters) were observed, unlike shorter-chain or cyclic cyanoacetate derivatives .

  • The phthalimide-protected analogs show enhanced stability under similar conditions .

Mechanistic Pathway

The reaction mechanism involves:

  • Transmetalation : Electrophilic transfer of the aryl group from boron to palladium.

  • Decarboxylation : Loss of CO₂ from the cyanoacetate moiety, generating a transient acyl-palladium intermediate.

  • Reductive Elimination : Formation of the C–C bond between the acyl and aryl groups, yielding the ketone product .

Deuterium-labeling studies confirm the intermediacy of a β-silyl carbocation in analogous systems, supporting a stepwise rather than concerted pathway .

Comparative Reactivity

This compound exhibits distinct reactivity compared to smaller cyanoacetate esters:

  • Steric Effects : The long alkyl chain slows reaction kinetics, necessitating higher temperatures for completion .

  • Solvent Compatibility : Reactions in polar aprotic solvents (e.g., DME) improve yields by stabilizing intermediates .

  • Functional Group Tolerance : Bromoalkyl substituents remain intact under reaction conditions, enabling further functionalization .

Stability and Handling

  • Thermal Stability : Decomposes above 100°C, necessitating controlled heating during reactions .

  • Storage : Stable under inert atmospheres but prone to hydrolysis in humid conditions due to the ester group .

Mechanism of Action

The mechanism of action of ethyl 2-cyanooctadecanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Uniqueness

  • This compound distinguishes itself through its long alkyl chain, which balances reactivity and hydrophobicity. This structural feature is absent in simpler analogs like Ethyl cyanoacetate, making it uniquely suited for applications requiring lipid compatibility .
  • Comparative studies highlight that branching or aromatic substitution (e.g., phenyl groups) significantly alters electronic properties and bioactivity, as seen in Ethyl 2-cyano-2-phenylbutanoate .

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